3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine
Overview
Description
3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine is a complex organic compound belonging to the class of heterocyclic compounds These types of compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts. The choice of starting materials and reagents can vary, but the goal is to form the characteristic fused ring system of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, which allow for more efficient and controlled reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays to understand cellular processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body, leading to a biological response. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are often used in pharmaceuticals and natural products.
Imidazo[1,2-a]benzazepine Derivatives: These compounds have a similar fused ring system and are studied for their biological activity.
Uniqueness: 3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine stands out due to its specific arrangement of atoms and the presence of multiple heteroatoms in its structure
Properties
IUPAC Name |
3,4,5,6-tetrahydro-2H-[1,3,6]oxadiazocino[3,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11-14(10)7-5-12-6-8-15-11/h1-4,12H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJODFWMSUPPMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2OCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175461 | |
Record name | 2H-[1,3,6]Oxadiazocino[3,2-a]benzimidazole, 3,4,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-66-2 | |
Record name | 2H-[1,3,6]Oxadiazocino[3,2-a]benzimidazole, 3,4,5,6-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007915-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-[1,3,6]Oxadiazocino[3,2-a]benzimidazole, 3,4,5,6-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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